molecular formula C10H14O3 B078666 4-(Ethoxymethyl)-2-methoxyphenol CAS No. 13184-86-6

4-(Ethoxymethyl)-2-methoxyphenol

Cat. No. B078666
CAS RN: 13184-86-6
M. Wt: 182.22 g/mol
InChI Key: KOCVACNWDMSLBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(Ethoxymethyl)-2-methoxyphenol often involves complex reactions, including the Knoevenagel condensation and subsequent reactions with aminochlorophosphines or other catalysts. For instance, trisubstituted ethylenes such as alkyl ring-substituted 2-methoxyethyl phenylcyanoacrylates have been synthesized through piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate, indicating potential synthesis pathways for related compounds (Schjerven et al., 2020).

Molecular Structure Analysis

Studies on compounds with similar molecular structures, such as various derivatives of 2,6-bis(hydroxymethyl)phenol, reveal that these molecules often exhibit hydrogen-bonding networks resulting in specific structural configurations (Masci & Thuéry, 2002). These insights into hydrogen bonding and molecular geometry can inform the molecular structure analysis of 4-(Ethoxymethyl)-2-methoxyphenol.

Chemical Reactions and Properties

Chemical reactions involving structurally related compounds highlight the reactivity of certain functional groups. For example, the alkylation of 4-methoxyphenol and its chlorinated derivatives synthesizes by partial methylation, indicating potential reactivity pathways and chemical properties of 4-(Ethoxymethyl)-2-methoxyphenol (Knuutinen et al., 1988).

Physical Properties Analysis

Research on similar compounds, such as methoxyphenols and dimethoxybenzenes, provides valuable information on their physical properties, including thermodynamic properties, vapor pressure, and enthalpies of vaporization and fusion (Varfolomeev et al., 2010). These studies offer insights into the potential physical properties of 4-(Ethoxymethyl)-2-methoxyphenol.

Chemical Properties Analysis

The chemical properties of structurally related compounds, such as their reactivity in forming hydrogen bonds and undergoing O-dealkylation, provide a foundation for understanding the chemical behavior of 4-(Ethoxymethyl)-2-methoxyphenol. For instance, alkylphenol biotransformations catalyzed by specific enzymes demonstrate the potential chemical transformations and properties of related phenolic compounds (Hopper & Cottrell, 2003).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a substance, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal of the substance .

Future Directions

The future directions of research on 4-(Ethoxymethyl)-2-methoxyphenol could involve further exploration of its potential applications in various fields. For example, lignocellulosic biomass is considered an attractive and most abundant renewable carbon feedstock. Hydroxymethylfurfural (HMF) is one of the platform molecules obtained from biomass .

properties

IUPAC Name

4-(ethoxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-7-8-4-5-9(11)10(6-8)12-2/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCVACNWDMSLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074783
Record name Phenol, 4-(ethoxymethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale amber to yellow liquid with a phenolic, smoky odour
Record name Vanillyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name 4-(Ethoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Vanillyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.106-1.113
Record name Vanillyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(Ethoxymethyl)-2-methoxyphenol

CAS RN

13184-86-6
Record name Vanillyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13184-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(ethoxymethyl)-2-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(ethoxymethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethoxymethyl)-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILLYL ETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1423UFT5P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Ethoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
LS De Jager, GA Perfetti, GW Diachenko - Food Chemistry, 2008 - Elsevier
A headspace-solid phase micro-extraction (HS-SPME) GC–MS method has been developed for the determination of coumarin, vanillin and ethyl vanillin in vanilla products. Limits of …
Number of citations: 116 www.sciencedirect.com
B Fernandez de Simon, E Esteruelas… - Journal of Agricultural …, 2009 - ACS Publications
Extracts of wood from acacia, European ash, American ash, chestnut, cherry, and three oak species (Quercus pyrenaica, Quercus alba and Quercus petraea) before and after toasting in …
Number of citations: 141 pubs.acs.org
R Flamini, A Panighel… - Mass Spectrometry …, 2023 - Wiley Online Library
Aging of wines and spirits in wooden barrels is an industrial process used to stabilize the color, to improve the limpidity and to enrich the sensorial characteristics of the products. In red …
N Natali, F Chinnici, C Riponi - Journal of agricultural and food …, 2006 - ACS Publications
Sixteen commercially available oak chips, differing in origin (French or American) and toasting level, were extracted by an accelerated solvent extraction method and characterized by …
Number of citations: 56 pubs.acs.org
M Kaushal - 2007 - openrepository.aut.ac.nz
Background: Reliance on a restricted range of grape varieties and flavour profiles is potentially a risky situation for sustainability of the New Zealand wine industry. Competitors in other …
Number of citations: 3 openrepository.aut.ac.nz
R Vaysi - Pro Ligno, 2014 - proligno.ro
Eldar pine tree is one of the species that planted in city parks, garden and forests region of Tehran and another city of Iran. In this study, three trees from species of planted eldar pine …
Number of citations: 2 proligno.ro
S Zhao, M Liu, L Zhao, L Zhu - Industrial & Engineering Chemistry …, 2018 - ACS Publications
Pyrolysis experiments between 25 and 800 C for three main components (cellulose, hemicellulose, and lignin) mixed in different proportions were conducted on a thermogravimetric …
Number of citations: 67 pubs.acs.org
C Zeng, H Zheng, J Lv, X Chen, B Huang - BioResources, 2015 - jtatm.textiles.ncsu.edu
An environmentally benign approach is put forward with the focus on directly liquefying and depolymerizing Cunninghamia lanceolata (Lamb.) Hook.(Chinese fir) sawdust into ethyl …
Number of citations: 9 jtatm.textiles.ncsu.edu
N Hao, K Alper, H Patel, K Tekin, S Karagoz… - Fuel, 2020 - Elsevier
Direct one-pot transformation of lignocellulosic biomass has been developed as an effective and sustainable strategy to produce fuel blend stocks and high value chemical building …
Number of citations: 15 www.sciencedirect.com
B Fernandez de Simon, I Muino… - Journal of agricultural …, 2010 - ACS Publications
The volatile composition of the different oak wood pieces (chips of Quercus spp.) that can be found on the market to be used as alternatives to barrels for aging wines, as well as of chips …
Number of citations: 64 pubs.acs.org

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